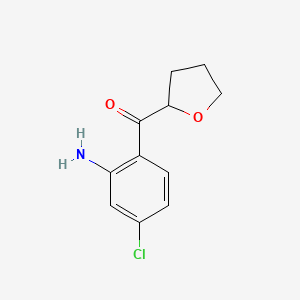
(2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone is a chemical compound with the molecular formula C11H12ClNO2. It is used as a reagent and building block in chemical synthesis. This compound features a combination of an amino group, a chlorophenyl group, and a tetrahydrofuran ring, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with tetrahydrofuran under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography, to ensure high purity and yield.
化学反応の分析
Types of Reactions
(2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as amino alcohols, chlorinated ketones, and carboxylic acids.
科学的研究の応用
(2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
(2-Amino-4-chlorophenyl)(tetrahydrofuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2-Amino-4-chlorophenyl)(tetrahydrofuran-2-yl)amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
(2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various complex molecules.
生物活性
(2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an amino group, a chlorophenyl moiety, and a tetrahydro-furan ring. This structural diversity contributes to its varied biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antibacterial properties. It has been compared with established antibiotics like streptomycin and tetracycline, showing promising results against various bacterial strains, particularly Escherichia coli and Pseudomonas aeruginosa .
- Antitumor Activity : The compound's structural components suggest potential antitumor activity. Similar compounds with chlorophenyl groups have shown efficacy in inhibiting cancer cell proliferation in vitro. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in several studies. Compounds with similar furan structures have exhibited selective cytotoxicity against cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit topoisomerase activity, crucial for DNA replication and repair .
- Cell Cycle Arrest : Some studies indicate that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
特性
IUPAC Name |
(2-amino-4-chlorophenyl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-7-3-4-8(9(13)6-7)11(14)10-2-1-5-15-10/h3-4,6,10H,1-2,5,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPCOTARDDTVHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













